molecular formula C16H24N2O2S2 B276233 Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B276233
M. Wt: 340.5 g/mol
InChI Key: VXASETGUEGHMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EITB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EITB belongs to the class of benzothiophene derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies have suggested that Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its biological activities by modulating various signaling pathways in cells. For example, Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell proliferation. Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have shown that Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Additionally, Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the replication of viruses such as influenza A virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This makes Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate a versatile compound that can be used in various research areas. However, one limitation of using Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research could be the development of more efficient synthesis methods for Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Additionally, further studies could be conducted to better understand the mechanism of action of Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its effects on various signaling pathways in cells. Another area of research could be the development of Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives with improved solubility and bioavailability for use in therapeutic applications. Finally, further studies could be conducted to investigate the potential of Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a therapeutic agent for various diseases, including cancer and viral infections.
Conclusion:
In conclusion, Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits multiple biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The exact mechanism of action of Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but studies have suggested that it modulates various signaling pathways in cells. While Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for use in lab experiments, including its versatility, it also has certain limitations, such as its low solubility in water. There are several future directions for research on Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, including the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of 2-amino-6-methylbenzothiazole with isopropyl isothiocyanate and subsequent reaction with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.

Scientific Research Applications

Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have shown that Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Additionally, Ethyl 2-{[(isopropylamino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to exhibit anti-viral properties by inhibiting the replication of viruses such as influenza A virus and herpes simplex virus.

properties

Molecular Formula

C16H24N2O2S2

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 6-methyl-2-(propan-2-ylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H24N2O2S2/c1-5-20-15(19)13-11-7-6-10(4)8-12(11)22-14(13)18-16(21)17-9(2)3/h9-10H,5-8H2,1-4H3,(H2,17,18,21)

InChI Key

VXASETGUEGHMGV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(C)C

Origin of Product

United States

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